molecular formula C21H24N4O3 B5677337 1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[4-(2-furyl)phenyl]piperidine-3-carboxamide

1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[4-(2-furyl)phenyl]piperidine-3-carboxamide

Cat. No. B5677337
M. Wt: 380.4 g/mol
InChI Key: XTPHNVXHVOJMIQ-UHFFFAOYSA-N
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Description

The compound belongs to the class of 1,3,4-oxadiazole derivatives, which have garnered significant interest in scientific research due to their diverse biological activities. These compounds are synthesized through various chemical reactions, involving key intermediates and specific conditions tailored to achieve the desired chemical structure.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole bearing compounds, including derivatives similar to our compound of interest, often involves multi-step reactions. Starting from basic chemical entities, these syntheses typically involve the formation of an intermediate oxadiazole core, which is further modified through reactions with different substituents to achieve the final compound. For example, Khalid et al. (2016) describe a synthesis pathway involving the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by several steps to introduce various substituents, yielding a range of N-substituted derivatives (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including our compound of interest, is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. The structural elucidation confirms the presence of the oxadiazole ring and the specific substituents attached to it. For instance, Sanjeevarayappa et al. (2015) utilized LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis to characterize the structure of a related compound, demonstrating the typical approach for confirming the molecular structure of such compounds (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[4-(furan-2-yl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-2-19-23-24-20(28-19)14-25-11-3-5-16(13-25)21(26)22-17-9-7-15(8-10-17)18-6-4-12-27-18/h4,6-10,12,16H,2-3,5,11,13-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPHNVXHVOJMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CN2CCCC(C2)C(=O)NC3=CC=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[4-(2-furyl)phenyl]piperidine-3-carboxamide

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